
t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, also known as norbornene-2-carboxylic acid ester or Fmoc-norbornene, is a molecule frequently used in organic chemistry for a variety of applications. It has a CAS Number of 2231676-44-9 and a molecular weight of 227.3 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (4-hydroxybicyclo [2.2.1]heptan-1-yl)carbamate . The Inchi Code is 1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) . This indicates that the molecule contains a bicyclic heptane structure with a hydroxy group at the 4-position, and a carbamate group attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.3 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Intermediates
t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, although not directly mentioned in available literature, is structurally related to various t-butyl carbamate compounds that serve as key intermediates in the synthesis of complex molecules. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine and utilized as an intermediate for natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). Similarly, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in the field of nucleic acid chemistry (Ober et al., 2004).
Drug Development
Compounds structurally related to this compound are frequently used as intermediates in drug development. For example, tert-butyl carbamates have been synthesized from N-benzyl, N-trityl, and N-diphenylmethyl precursors using polymethylhydrosiloxane, highlighting their utility in organic synthesis and pharmaceuticals (Chandrasekhar et al., 2003). Furthermore, t-butyl N,N-dibromocarbamate has been identified as a new reagent for aminobromination of terminal alkenes, which could have implications for synthesizing pharmacologically active compounds (Klepacz & Zwierzak, 2001).
Materials Science
In the realm of materials science, t-butyl carbamates of cellulose derivatives have been synthesized and studied for their gas permeation properties, suggesting potential applications in gas separation technologies (Khan et al., 2008). This research indicates that t-butyl carbamate derivatives could be useful in developing new materials with specific permeability characteristics.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBRQOBRHLNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

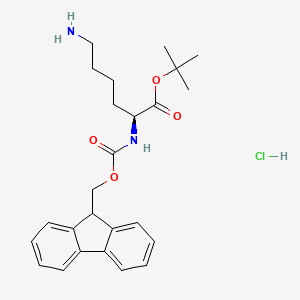
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)
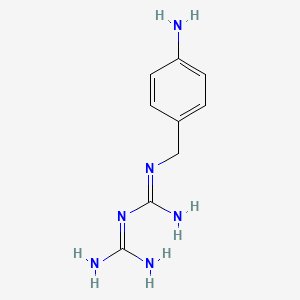

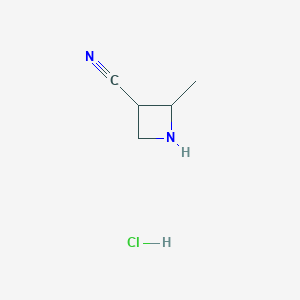
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)
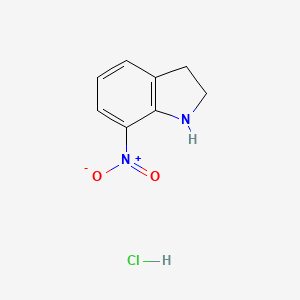

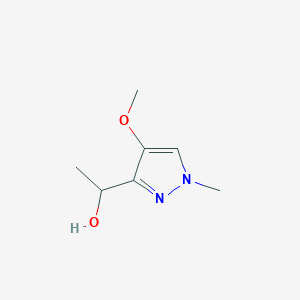
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)
